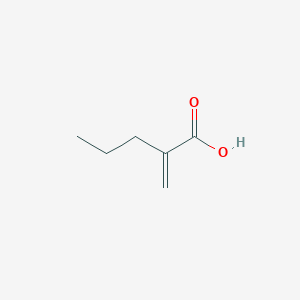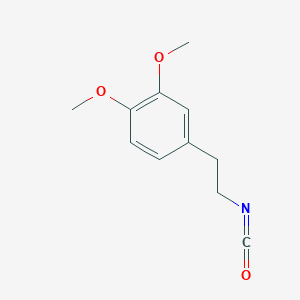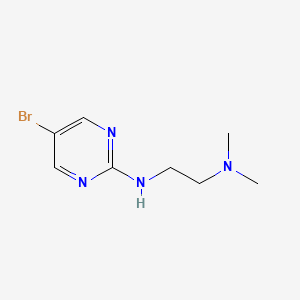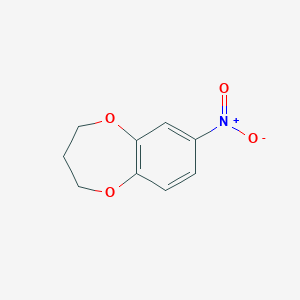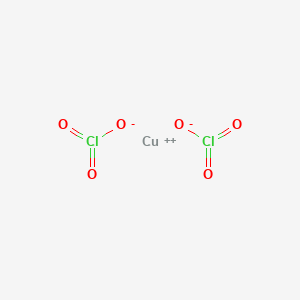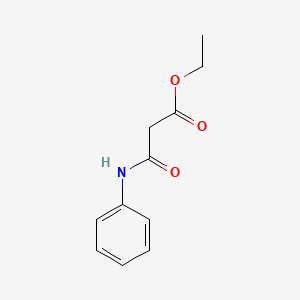
N-甲基二己胺
描述
N-Methyldihexylamine is a tertiary amine . It is formed during the pyrolysis of 1,1-dihexyl-1-methylamine-2-acylimide . It may be used to synthesize comb-shaped cationic poly (2,6-dimethylphenylenoxide) (PPO) polymer anion-exchange membrane (AEM) containing two hexyl side chains .
Molecular Structure Analysis
The molecular formula of N-Methyldihexylamine is C13H29N . The linear formula is [CH3(CH2)5]2NCH3 . The molecular weight is 199.38 .Physical And Chemical Properties Analysis
N-Methyldihexylamine has a melting point of 26°C (estimate), a boiling point of 146 °C/48 mmHg (lit.), and a density of 0.775 g/mL at 25 °C (lit.) . The refractive index is n20/D 1.433 (lit.) . The flash point is 89 °C .科学研究应用
胺的合成和功能化
N-甲基和 N-烷基胺在学术研究和工业生产中至关重要,尤其是在生命科学分子中。Senthamarai 等人 (2018) 的一项研究探索了这些胺的合成和功能化,重点关注一种成本效益高的还原胺化方案。该方法利用氮掺杂、石墨烯活化的纳米级 Co3O4 基催化剂合成各种 N-甲基和 N-烷基胺,包括 N-甲基二己胺。
结构和构象研究
Riddell 等人 (1979) 的研究调查了甲基化羟胺的结构和构象,包括与 N-甲基二己胺结构相似的化合物。他们的电子衍射研究揭示了两种构象,有助于理解此类化合物的分子结构和行为。
化学合成
John 等人 (2007) 的研究描述了在羰基化合物的 α-氧代甲苯磺酰化中使用 N-甲基-O-甲苯磺酰羟胺。该过程的特点是在室温下平稳进行,并且对各种官能团具有耐受性,表明在合成 N-甲基二己胺等相关化合物中具有潜在应用。
木材改性
在材料科学的背景下,与 N-甲基二己胺具有功能相似性的 N-羟甲基化合物已用于木材改性。Xie 等人 (2005) 发现此类化合物可以交联细胞壁并增强木材的耐候性,展示了在材料工程中的应用。
生物学研究
Atamna 等人 (2000) 的一项研究强调了在生物系统中使用与 N-甲基二己胺功能相似的 N-羟胺化合物。他们发现 N-叔丁基羟胺(一种特定化合物的分解产物)可以延迟人肺成纤维细胞的衰老,表明具有潜在的生物医学研究应用。
环境污染研究
Zhao 等人 (2020) 的研究探讨了 N6-甲基腺苷 (m6A) 修饰在环境污染中的作用及其对睾丸 Leydig 细胞损伤的影响。这项研究与 N-甲基化化合物及其生物学意义的更广泛背景相关。
安全和危害
N-Methyldihexylamine causes severe skin burns and eye damage . It is recommended to use personal protective equipment, avoid breathing vapors, mist or gas, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and beware of vapors accumulating to form explosive concentrations .
未来方向
作用机制
Target of Action
N-Methyldihexylamine is a tertiary amine
Mode of Action
As a tertiary amine, it may interact with various biological targets through processes such as protonation or hydrogen bonding .
Biochemical Pathways
It has been used to synthesize comb-shaped cationic poly(2,6-dimethylphenylenoxide) (ppo) polymer anion-exchange membrane (aem) containing two hexyl side chains .
Result of Action
It has been used in the synthesis of a specific type of anion-exchange membrane .
生化分析
Biochemical Properties
N-Methyldihexylamine plays a significant role in biochemical reactions due to its structure as a tertiary amine. It is involved in the synthesis of comb-shaped cationic poly(2,6-dimethylphenylenoxide) polymer anion-exchange membranes . The compound interacts with various enzymes and proteins, facilitating the formation of these polymers. The nature of these interactions is primarily based on the compound’s ability to act as a nucleophile, participating in substitution reactions that lead to the formation of new chemical bonds .
Cellular Effects
N-Methyldihexylamine has been observed to influence various cellular processes. It affects cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with cellular membranes can alter membrane fluidity and permeability, impacting the function of membrane-bound proteins and receptors . Additionally, N-Methyldihexylamine can modulate the activity of enzymes involved in metabolic pathways, leading to changes in cellular energy production and utilization .
Molecular Mechanism
At the molecular level, N-Methyldihexylamine exerts its effects through several mechanisms. It can bind to specific biomolecules, including enzymes and receptors, altering their activity. For instance, the compound can inhibit or activate enzymes by binding to their active sites or allosteric sites . This binding can lead to changes in the enzyme’s conformation, affecting its catalytic activity. Additionally, N-Methyldihexylamine can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Methyldihexylamine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that N-Methyldihexylamine is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to N-Methyldihexylamine can result in changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of N-Methyldihexylamine vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function, while higher doses can lead to significant changes in cell signaling pathways and metabolic processes . Toxic or adverse effects have been observed at high doses, including cellular toxicity and organ damage . These effects highlight the importance of determining the appropriate dosage for experimental and therapeutic applications.
Metabolic Pathways
N-Methyldihexylamine is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways . For example, N-Methyldihexylamine can affect the tricarboxylic acid (TCA) cycle by altering the activity of enzymes involved in this pathway, leading to changes in cellular energy production .
Transport and Distribution
Within cells and tissues, N-Methyldihexylamine is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate the compound’s localization to specific cellular compartments, where it can exert its biochemical effects. The transport and distribution of N-Methyldihexylamine are critical for its function, as they determine the compound’s availability and concentration at target sites .
Subcellular Localization
N-Methyldihexylamine’s subcellular localization is influenced by targeting signals and post-translational modifications that direct it to specific compartments or organelles . The compound’s activity and function can be affected by its localization, as different cellular compartments provide distinct microenvironments that can modulate its interactions with biomolecules . Understanding the subcellular localization of N-Methyldihexylamine is essential for elucidating its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
N-hexyl-N-methylhexan-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H29N/c1-4-6-8-10-12-14(3)13-11-9-7-5-2/h4-13H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POMGZMHIXYRARC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCN(C)CCCCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H29N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70403165 | |
| Record name | N-Methyldihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.38 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
37615-53-5 | |
| Record name | N-Methyldihexylamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70403165 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-Methyldihexylamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



